1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine
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Overview
Description
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethylamine group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine typically involves the hydrogenation of naphthalene derivatives followed by amination. One common method involves the partial hydrogenation of 1-naphthol to produce 5,6,7,8-tetrahydro-1-naphthol, which is then subjected to a series of reactions to introduce the ethylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of naphthalene derivatives under controlled conditions, followed by amination using automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The ethylamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to fully saturated derivatives.
Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine: Similar structure with a propylamine group instead of an ethylamine group.
1-(1-Hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone: Contains a hydroxy group and an ethanone group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane and methanone group.
Uniqueness
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various scientific fields .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYMMDEDLLIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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